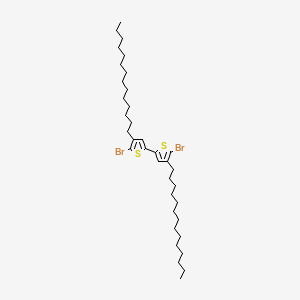

5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene

Description

Significance of Bithiophene Derivatives in Organic Electronics

Bithiophene derivatives are a class of heterocyclic organic compounds that form the fundamental backbone of many organic semiconductors. Their significance in organic electronics stems from their unique electronic and photophysical properties, which are highly tunable through chemical modification. The core structure, consisting of two interconnected thiophene (B33073) rings, provides a robust platform for π-electron delocalization, a critical factor for efficient charge transport. This inherent property makes them ideal candidates for active materials in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). ossila.comnih.gov

The electronic characteristics of bithiophene-based materials can be meticulously engineered by introducing different functional groups at various positions on the thiophene rings. For instance, the attachment of long alkyl chains, such as the tetradecyl groups in 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene, enhances the solubility and processability of the resulting materials, facilitating their fabrication into thin films for electronic devices. nbinno.com Furthermore, the introduction of halogen atoms, like bromine, serves as a reactive handle for subsequent polymerization reactions, allowing for the construction of well-defined, high-molecular-weight conjugated polymers. nbinno.com

Overview of this compound as a Monomer Building Block

This compound is a specialized monomer designed for the synthesis of advanced conjugated polymers. Its molecular architecture is strategically crafted to impart desirable properties to the final polymeric material. The two bromine atoms at the 5 and 5' positions are the key reactive sites, enabling polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling. ossila.com This allows for the precise and controlled formation of long polymer chains with a well-defined chemical structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 888491-16-5 |

| Molecular Formula | C36H60Br2S2 |

| Molecular Weight | 716.80 g/mol |

| Appearance | Powder |

| Melting Point | 64-68 °C |

| Purity | ≥96% |

Data sourced from chemical supplier specifications. chemsrc.com

Historical Context and Evolution of Halogenated Bithiophenes in Conjugated Systems

The development of halogenated bithiophenes is intrinsically linked to the broader history of conjugated polymers. The journey began with the discovery of the conductive properties of polyacetylene, which sparked immense interest in the field of "plastic electronics." However, early conjugated polymers suffered from poor processability and environmental instability. This led researchers to explore other heterocyclic systems, with thiophene-based polymers showing significant promise due to their enhanced stability.

Initially, the polymerization of thiophene often resulted in structurally irregular polymers with limited performance. The introduction of halogen atoms, particularly bromine, onto the thiophene and bithiophene units in the late 20th century was a pivotal advancement. Brominated thiophenes served as key precursors in the development of regioregular poly(3-alkylthiophene)s (P3ATs), which exhibited vastly improved electronic properties and processability. This breakthrough paved the way for the creation of more complex and functional conjugated polymers.

The evolution continued with the synthesis of a wide array of halogenated bithiophene monomers with varying alkyl chain lengths and substitution patterns. These monomers provided chemists with a versatile toolbox to fine-tune the properties of the resulting polymers for specific applications. The synthesis of molecules like this compound represents a culmination of decades of research aimed at optimizing the molecular design of building blocks for high-performance organic electronic materials. The strategic placement of both the bromine atoms and the long alkyl chains reflects a sophisticated understanding of the structure-property relationships that govern the performance of conjugated polymers in electronic devices.

Properties

IUPAC Name |

2-bromo-5-(5-bromo-4-tetradecylthiophen-2-yl)-3-tetradecylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33(39-35(31)37)34-30-32(36(38)40-34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKJVWGQFAPEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCCCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60Br2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888491-16-5 | |

| Record name | 888491-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Design Principles and Structure Property Relationships

Influence of Alkyl Side Chains on Material Characteristics

The two tetradecyl (C₁₄H₂₉) chains attached to the bithiophene backbone are not merely passive solubilizing groups; they are instrumental in defining the physical and electronic characteristics of materials derived from this monomer.

Impact on Solution Processability and Solvent Compatibility

A primary function of the long tetradecyl side chains is to impart solubility in common organic solvents. This is a crucial prerequisite for the fabrication of large-area and low-cost electronic devices using solution-based techniques like spin-coating, inkjet printing, and roll-to-roll processing. The bulky, flexible alkyl groups disrupt strong intermolecular π-π interactions that would otherwise render the rigid conjugated backbone insoluble. researchgate.netresearchgate.net The choice of side chain length represents a balance; it must be long enough to ensure adequate solubility but not so long as to excessively dilute the electroactive conjugated core, which could impede charge transport. acs.org The nonpolar nature of the tetradecyl chains makes materials derived from this bithiophene compatible with non-polar organic solvents such as chloroform, toluene, and chlorobenzene, which are widely used in device fabrication.

Role in Solid-State Molecular Packing and Organization

In the solid state, the tetradecyl side chains play a pivotal role in directing the self-assembly and molecular packing of the conjugated backbones. The manner in which the polymer chains or small molecules arrange themselves significantly affects the material's electronic properties. Linear alkyl chains, such as tetradecyl, can promote intermolecular interdigitation, leading to a more ordered, crystalline structure. acs.orgrsc.org This ordered packing facilitates close π-π stacking between adjacent bithiophene units, which is essential for efficient charge transport. rsc.org The length of the alkyl chains can also influence the molecular tilt angle and packing motifs, with studies on similar compounds showing that even a subtle change in chain length can have a significant impact on the thin-film structure. researchgate.net The resulting solid-state organization is a key determinant of the material's performance in electronic devices.

Effects on Charge Carrier Transport and Intermolecular Interactions

The solid-state organization directed by the tetradecyl side chains has a direct impact on charge carrier transport. Efficient charge transport in organic semiconductors relies on the overlap of π-orbitals between adjacent molecules, creating pathways for charge carriers (holes or electrons) to move through the material. rsc.org Well-ordered molecular packing, facilitated by the side chains, enhances this orbital overlap and, consequently, the charge carrier mobility. rsc.orgnih.gov Research on various thiophene-based polymers has consistently shown that higher degrees of crystallinity and preferential molecular orientation lead to higher mobility values. rsc.org For instance, the mobility in poly(3,3''-dioctyl-2,2':5',2''-terthiophene) was found to increase by over three orders of magnitude with a fourfold increase in molecular weight, a factor closely tied to improved molecular organization. nih.gov Therefore, the tetradecyl chains are critical for creating a favorable morphology that minimizes charge trapping at grain boundaries and maximizes intermolecular electronic coupling, leading to enhanced device performance.

Electronic Structure and Optoelectronic Properties of Derived Materials

The bithiophene core of 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene provides the fundamental electronic framework, which can be systematically modified through polymerization and copolymerization to create materials with tailored optoelectronic properties.

Tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the performance of organic electronic devices. These energy levels can be precisely tuned when this compound is copolymerized with other aromatic units, creating donor-acceptor (D-A) polymers. rsc.org In such architectures, the bithiophene unit typically acts as an electron-rich donor.

By pairing it with a stronger electron-accepting comonomer, the LUMO level of the resulting polymer is lowered, while the HOMO level remains largely unchanged. rsc.org Conversely, enhancing the electron-donating strength of the comonomer raises the HOMO level with minimal effect on the LUMO. rsc.org This principle allows for the deliberate tuning of the polymer's electronic structure to match the energy levels of other materials in a device, such as electrodes or acceptor molecules in solar cells, thereby optimizing charge injection/extraction and device efficiency. acs.org

Below is a table showing representative HOMO and LUMO energy levels for different polymers incorporating bithiophene units, illustrating the range of accessible energy levels.

| Polymer System | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Bithiopheneimide Homopolymer | -6.18 | -3.10 | 3.08 |

| Naphthodithiophene Diimide-Fluorinated Bithiophene Copolymer | -5.45 | - | - |

| Bithiophene-Binaphthalene Copolymer (o-AZdAN2Th) | -5.95 | -3.84 | 2.11 |

| BDT-Bithiophene Dicarboxylate Copolymer (PBDTO-H) | -5.48 | -3.38 | 2.10 |

Data compiled from multiple sources for illustrative purposes. rsc.orgresearchgate.netrsc.orgrsc.org

Band Gap Engineering in Conjugated Polymers and Oligomers

The optical and electronic band gap (the energy difference between the HOMO and LUMO levels) is a critical property that determines a material's absorption spectrum and its suitability for various applications. For polymers derived from this compound, the band gap can be engineered through several strategies. bohrium.com

One effective method is the formation of D-A copolymers. The intramolecular charge transfer between the donor (bithiophene) and acceptor units along the polymer backbone lowers the energy of the LUMO and can raise the energy of the HOMO, resulting in a smaller band gap compared to the respective homopolymers. uwaterloo.ca The strength of the donor and acceptor units directly correlates with the extent of this band gap reduction. researchgate.net Furthermore, side-chain engineering, such as modifying the length and structure of the alkyl groups, can also subtly influence the band gap by affecting the planarity of the polymer backbone and the degree of intermolecular packing. rsc.org This combination of backbone and side-chain engineering provides a powerful toolkit for designing materials with customized band gaps for specific device applications, from wide-band-gap polymers for transparent electronics to low-band-gap polymers for near-infrared photodetectors and efficient solar cells. researchgate.netrsc.org

Modulating Absorption and Emission Spectral Characteristics

The absorption and emission properties of conjugated polymers are fundamental to their function in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These properties are intrinsically linked to the polymer's electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For polymers based on bithiophene units, the spectral characteristics are influenced by several factors:

Conjugation Length: Increasing the effective conjugation length along the polymer backbone typically leads to a bathochromic (red) shift in both absorption and emission spectra, meaning they absorb and emit light at longer wavelengths. This is due to a smaller HOMO-LUMO gap.

Molecular Packing: In the solid state, aggregation and intermolecular interactions, such as π-π stacking, can cause significant shifts in the optical spectra compared to the polymer in solution. Well-ordered films often exhibit red-shifted absorption peaks, indicative of strong interchain electronic coupling. rsc.org

Substituents: The nature of the substituent groups on the bithiophene core can dramatically alter the electronic distribution and, consequently, the optical properties. For instance, the optical properties of newly-synthesized bithiophene-functionalized polymers are affected by both the polymer enchainment and the substitution topology of the monomeric units. rsc.org While specific spectral data for poly(4,4'-ditetradecyl-2,2'-bithiophene) is not broadly published, related bithiophene-containing viologens have shown intense and complex absorption and emission bands in the visible range, highlighting the potential for tuning these properties. mdpi.com

Effects of Electron-Donating and Electron-Withdrawing Substituents

A primary strategy for tuning the electronic properties of conjugated polymers is the incorporation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic backbone. researchgate.net This approach allows for precise control over the HOMO and LUMO energy levels, which is critical for optimizing charge injection/extraction in devices and for determining the open-circuit voltage in solar cells.

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) chains raise the energy levels of both the HOMO and LUMO. The introduction of EDGs can improve hole transport properties, making them valuable in designing new materials for OLEDs. acs.org For thiophene-based polymers, adding EDGs is a common method to modulate the band gap. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO2), or fluorine (-F) lower the HOMO and LUMO energy levels due to their high electronegativity. researchgate.net Attaching EWGs to the acceptor part of a molecule can promote better tuning of optoelectronic properties. The energy and distribution of electron density on the frontier molecular orbitals are strongly influenced by EWG and EDG substitution, which in turn changes the absorption spectrum and charge transport properties. nih.gov

By copolymerizing the title monomer with other monomers bearing strong EDGs or EWGs, a donor-acceptor (D-A) copolymer can be created. This molecular architecture is highly effective in narrowing the polymer's bandgap and broadening its absorption spectrum, a desirable trait for photovoltaic applications.

Impact of Fluorination on Electronic Properties and Planarity

Fluorination is a particularly powerful modification in the design of high-performance conjugated polymers. Introducing fluorine atoms onto the bithiophene backbone has several profound effects. hbku.edu.qa

Energy Level Depression: As a potent EWG, fluorine effectively lowers the HOMO and LUMO energy levels of the polymer. rsc.orgacs.org A deeper HOMO level enhances the polymer's stability against oxidation in air and often leads to a higher open-circuit voltage (Voc) in solar cells. rsc.org

Enhanced Planarity: Non-covalent intramolecular interactions between fluorine atoms on one thiophene (B33073) ring and sulfur atoms on an adjacent ring (S···F interactions) can act as "conformational locks." rsc.org These interactions reduce the dihedral angle between the rings, leading to a more planar conjugated backbone. rsc.org

Improved Intermolecular Interactions: A more planar backbone facilitates closer and more ordered π-π stacking between polymer chains. nih.gov This enhanced intermolecular packing improves charge transport pathways, leading to higher charge carrier mobility. rsc.org

Studies on fluorinated bithiophene-based copolymers have shown that this strategy leads to enhanced π-π stacking, deeper HOMO levels, and better backbone planarity compared to their non-fluorinated counterparts, ultimately resulting in higher power conversion efficiencies in polymer solar cells. rsc.orgnih.gov

| Property | Effect of Fluorination | Reference |

| HOMO/LUMO Levels | Lowers energy levels | rsc.orgacs.org |

| Backbone Planarity | Increases due to S···F interactions | rsc.orgrsc.org |

| π-π Stacking | Enhanced due to increased planarity | rsc.orgnih.gov |

| Charge Mobility | Generally increases | rsc.org |

| Air Stability | Improved due to deeper HOMO | rsc.org |

Supramolecular Architecture and Conformational Control

The performance of a semiconducting polymer is not solely dependent on its intrinsic electronic properties but also on how the polymer chains organize in the solid state. This supramolecular architecture, including regioregularity, backbone planarity, and intermolecular packing, is critical for efficient charge transport.

Regioregularity and its Impact on Polymer Performance

Regioregularity refers to the specific orientation of monomer units within a polymer chain. In the context of poly(3-alkylthiophene)s (P3ATs), this typically involves controlling the ratio of "head-to-tail" (HT) versus "head-to-head" (HH) linkages. High HT regioregularity is crucial as it minimizes steric clash between adjacent side chains, promoting a planar backbone, ordered packing, and thus high charge mobility. acs.orgacs.org

However, for polymers synthesized from this compound, the concept of regioregularity is fundamentally different. The symmetrical nature of the monomer and the placement of the alkyl chains at the 4 and 4' positions means that polymerization via mechanisms like Stille or Suzuki coupling inherently avoids the HH linkage defects that plague P3ATs. ossila.com Every linkage is structurally equivalent, leading to a perfectly regioregular polymer by design. This structural purity is a significant advantage, ensuring a consistent and predictable conformation along the polymer backbone.

Steric Effects and Planarity of the Conjugated Backbone

The two long tetradecyl (C14H29) side chains in the monomer play a dual role. While necessary to ensure solubility in common organic solvents for solution-based processing, their bulkiness imposes significant steric effects that influence the polymer's final conformation.

The alkyl chains are positioned at the 4 and 4' positions, which are adjacent to the inter-ring bond. This placement creates a steric barrier that influences the torsional (dihedral) angle between the two thiophene rings within each bithiophene unit. Unlike 3-alkylthiophenes where side chains can clash upon HT coupling, the 4,4'-substitution pattern presents a consistent steric environment.

Theoretical and experimental studies on related polythiophenes show that long alkyl chains can act as physical spacers, which can disturb crowded interdigitation of side chains. nih.gov This spacing can allow the conjugated backbone more freedom to planarize, especially under thermal annealing, which enhances electronic delocalization. nih.gov Conversely, the inherent bulk can also induce a permanent twist in the backbone, potentially disrupting conjugation if not overcome by other forces like those driving crystallization and π-stacking. The length of the side chain is a critical parameter; longer chains can lead to faster backbone dynamics, which may in turn affect charge transport. elsevierpure.com

Role of Hydrogen Bonding and Pi-Pi Stacking in Film Formation and Interchain Ordering

In the absence of functional groups capable of hydrogen bonding, the dominant intermolecular forces governing film morphology in polythiophenes are van der Waals interactions and, most importantly, π-π stacking. nih.gov

Pi-π stacking is the attractive, noncovalent interaction between the electron clouds of adjacent aromatic rings. For charge to move efficiently between polymer chains (interchain transport), the backbones must pack closely and in an ordered fashion, typically with a π-π stacking distance of around 0.4 nm or less. researchgate.net

The degree and quality of π-π stacking are directly dependent on the factors discussed previously:

Planarity: A planar backbone, promoted by regioregularity and intramolecular noncovalent interactions (like S-F locking), allows for maximal overlap of π-orbitals between adjacent chains, strengthening the stacking interaction. rsc.org

Side-Chain Arrangement: The long tetradecyl chains mediate the inter-chain distance. In the solid state, these chains tend to self-organize into lamellar structures, with the conjugated backbones forming the π-stacked layers and the alkyl chains forming insulating interlayers. The length and branching of these chains dictate the lamellar spacing and can influence whether the backbones adopt an "edge-on" or "face-on" orientation relative to the substrate, which has significant implications for charge transport in devices like field-effect transistors. mdpi.comresearchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules such as 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For substituted bithiophenes, a key geometric parameter is the dihedral angle between the two thiophene (B33073) rings, which significantly influences the extent of π-conjugation and, consequently, the electronic properties of the molecule.

Prediction of Electronic Structure and Energy Levels (HOMO-LUMO)

DFT calculations are particularly useful for determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that determines the electronic and optical properties of the material, including its absorption and emission spectra. researchgate.net

For the parent molecule, 5,5'-Dibromo-2,2'-bithiophene, DFT calculations have been performed to determine these energy levels. A study using the B3LYP/6-311++G** level of theory calculated the HOMO-LUMO gap for 5,5'-Dibromo-2,2'-bithiophene to be 4.20 eV. The introduction of electron-donating alkyl groups at the 4 and 4' positions is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound.

Table 1: Calculated Frontier Orbital Energies for 5,5'-Dibromo-2,2'-bithiophene

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.42 |

| LUMO | -2.94 |

| HOMO-LUMO Gap | 3.48 |

Data is for the related compound B-doped 5,5'-Dibromo-2,2'-bithiophene as a reference for typical values.

Analysis of Charge Distribution and Reactivity (e.g., C-H Activation Energies)

DFT can be used to calculate the distribution of electron density within a molecule, providing insights into its reactivity. acs.org For instance, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can reveal the partial charges on each atom. In brominated thiophenes, the electronegative bromine atoms and sulfur atoms in the thiophene rings are expected to have a significant influence on the charge distribution.

The reactivity of the molecule, including the susceptibility of certain C-H bonds to activation, can be predicted by analyzing the charge distribution and the energies of various reactive intermediates. For example, studies on the bromination of thiophenes have utilized DFT to understand the reaction mechanisms and predict the most reactive sites. researchgate.net While specific C-H activation energy calculations for this compound are not available, these computational approaches could be applied to understand its chemical behavior in processes like polymerization or further functionalization.

Ab Initio Modeling of Electronic and Optical Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled-Cluster (CC) theory can provide highly accurate predictions of electronic and optical properties for smaller molecules. whiterose.ac.uk For a molecule the size of this compound, such calculations would be computationally expensive.

However, computational studies on substituted 2,2'-bithiophenes have employed ab initio methods to investigate ground and excited state geometries and to calculate adiabatic excitation energies. whiterose.ac.uk These calculations are crucial for understanding the photophysical properties of the material. Time-dependent DFT (TD-DFT) is a more common approach for simulating UV-Vis absorption spectra and has been applied to 5,5'-Dibromo-2,2'-bithiophene. researchgate.net

Quantum Chemical Calculations of Spin Densities

Quantum chemical calculations can be used to determine the distribution of unpaired electron spin in radical or triplet states of a molecule. This is particularly relevant for understanding the properties of organic electronic materials in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where radical ions and excited triplet states play a crucial role.

While there are no specific studies on the spin density of this compound, DFT calculations can be employed to model its radical cation and anion. These calculations would reveal how the unpaired electron is delocalized over the bithiophene backbone and potentially onto the alkyl chains and bromine atoms. This information is valuable for understanding charge transport mechanisms in materials based on this compound.

Computational Studies on Intermolecular Interactions and Packing Structures

The performance of organic electronic devices is not only determined by the properties of individual molecules but also by how these molecules arrange themselves in the solid state. Computational studies can be used to investigate intermolecular interactions and predict crystal packing structures.

For long-chain substituted bithiophenes, van der Waals interactions between the alkyl chains and π-π stacking interactions between the conjugated backbones are the primary forces governing molecular packing. researchgate.net The long tetradecyl chains in this compound are expected to promote self-assembly and influence the morphology of thin films. Computational modeling can be used to simulate these packing arrangements and to calculate electronic coupling between adjacent molecules, which is a key parameter for predicting charge mobility. Studies on positively charged bithiophene clusters have shown that charge can delocalize over multiple molecules, highlighting the importance of considering intermolecular interactions in charge transport models. hutchisonlab.org

Applications of Derived Conjugated Materials in Organic Electronics

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, polymers synthesized using 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene are engineered to facilitate efficient charge transport. The design of these materials targets high charge carrier mobility, stable operation, and optimal on/off ratios, which are essential for practical applications in electronics.

High charge carrier mobility in OFETs is paramount for achieving high-performance devices. For polymers derived from bithiophene units, including those with tetradecyl side chains, mobility is intrinsically linked to the material's molecular packing and thin-film morphology. acs.org Rational design strategies focus on controlling these aspects to create ordered pathways for charge transport.

Side-Chain Engineering : The long, flexible tetradecyl (C14) side chains are not merely for solubilization. They play a crucial role in dictating the intermolecular arrangement of the polymer backbones. aip.org The length and branching point of such alkyl chains can be varied to fine-tune the solid-state packing, which is a powerful strategy for achieving high charge carrier mobility. researchgate.net For instance, in the well-studied n-type polymer P(NDI2OD-T2), which features a bithiophene unit, the long 2-octyldodecyl side chains are thought to decouple the semiconductor core from dipoles in the dielectric, influencing mobility. aip.org

Crystallinity and Molecular Orientation : Achieving a high degree of crystallinity with favorable molecular orientation is a key goal. For instance, studies on the polymer poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) have highlighted its ability to form large, crystalline domains, which contributes to its high reported hole mobility in transistor configurations. stanford.edu The orientation of the polymer backbone relative to the substrate—either "edge-on" or "face-on"—dramatically affects charge transport in the transistor channel. An "edge-on" orientation, which facilitates in-plane π-π stacking, is generally preferred for high mobility in OFETs. acs.org

Processing Conditions : The final morphology and resulting charge carrier mobility are highly dependent on processing conditions. Techniques such as solvent selection, annealing temperature, and deposition methods (e.g., spin-coating, off-center spin-coating) are optimized to promote the formation of well-ordered, interconnected crystalline domains. acs.orgrsc.org For example, processing of P(NDI2OD-T2) films without an intermediate wetting layer during spin-coating was shown to increase device mobility significantly, from 0.04 to 3.43 cm²/V·s, by promoting the formation of homogeneous fibers. rsc.org

The table below summarizes the mobility values achieved in various OFETs based on bithiophene-containing polymers, illustrating the impact of different design and processing strategies.

| Polymer/Material | Device Configuration | Highest Mobility (cm²/V·s) | On/Off Ratio | Environment |

| DDFTTF | Bottom-Gate | 0.39 | 2 x 10⁵ | Aqueous |

| P(NDI2OD-T2) | Top-Gate | 0.85 | - | - |

| P(NDI2OD-T2) | Optimized Spin-Coating | 3.43 | - | - |

| DPh-BTBT | Bottom-Gate, Top-Contact | 3.5 | 2.1 x 10⁷ | Nitrogen |

| DPh-BTBT | Bottom-Gate, Top-Contact | 3.0 | - | Ambient Air |

Data compiled from multiple research findings. aip.orgrsc.orgossila.com

A high on/off ratio, representing the difference in current between the transistor's "on" and "off" states, is critical for applications like display backplanes and logic circuits. Device stability, particularly in ambient air, remains a significant challenge for organic semiconductors.

On/Off Ratio : The on/off ratio is influenced by the semiconductor's bandgap and the injection of charge carriers. Materials derived from bithiophene units have demonstrated high on/off ratios. For example, 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF) showed an on/off ratio of 2 × 10⁵. ossila.com Similarly, the thienothiophene-fused compound DPh-BTBT achieved an on/off ratio of 2.1 × 10⁷. tcichemicals.com

Device Stability : The stability of OFETs is often limited by the susceptibility of the organic semiconductor to degradation from oxygen and moisture. A key strategy to enhance air stability is to design polymers with deep Highest Occupied Molecular Orbital (HOMO) energy levels. A deeper HOMO level (more negative value) makes the material less prone to oxidation. tcichemicals.com DPh-BTBT, with a deep HOMO level of -5.6 eV, exhibits remarkable air-stability, retaining a high hole mobility of 3.0 cm²/V·s in ambient conditions. tcichemicals.com The use of protective interfacial layers can also significantly improve operational and ambient stability by preventing degradation at the semiconductor-electrode interface. researchgate.net

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the field of solar energy, polymers derived from this compound are utilized as electron donor materials in the active layer of OPVs and PSCs. Their function is to absorb sunlight, generate excitons (bound electron-hole pairs), and transport the resulting positive charges (holes) to the anode.

The efficiency of a solar cell is directly related to its ability to absorb the solar spectrum and efficiently separate the photogenerated excitons into free charge carriers.

Light Absorption : To maximize light absorption, polymers are designed to have a broad and strong absorption spectrum that overlaps well with the solar spectrum. This is typically achieved by creating donor-acceptor (D-A) copolymers, where the tetradecyl-bithiophene unit acts as the electron-rich donor and is copolymerized with an electron-deficient acceptor unit. semanticscholar.org This intramolecular charge transfer between the D and A units lowers the polymer's bandgap, red-shifting its absorption to longer wavelengths. semanticscholar.org For instance, introducing a bithiophene unit into an IDIC-based non-fullerene acceptor extended the conjugation and redshifted the absorption maximum by nearly 50 nm. mdpi.com

Exciton Dissociation : After an exciton is formed upon light absorption, it must diffuse to a donor-acceptor interface to be dissociated. aps.org The efficiency of this process depends on the morphology of the active layer and the energy level offset between the donor and acceptor materials. stanford.edu A sufficient energy offset between the LUMO levels of the donor and acceptor provides the driving force for the electron to transfer from the donor to the acceptor, dissociating the exciton. stanford.edu

The most common device structure for polymer solar cells is the bulk heterojunction (BHJ), where the donor and acceptor materials are blended together to form a nanoscale interpenetrating network.

Bulk Heterojunction Morphology : The tetradecyl side chains of the bithiophene monomer are critical in controlling the morphology of the BHJ. They influence the solubility and miscibility of the polymer with the acceptor material (often a fullerene derivative like PCBM or a non-fullerene acceptor). stanford.edu The resulting nanoscale phase separation is crucial for creating a large interfacial area for exciton dissociation while maintaining continuous pathways for charge transport to the respective electrodes. stanford.edumdpi.com In a study of pBTTT blended with PCBM, the vibronic peaks in the blend film's absorption suggested that the PCBM enhanced the crystallinity of the pBTTT polymer. stanford.edu

The performance of a BHJ solar cell based on a pBTTT polymer with tetradecyl side chains is detailed in the table below.

| Polymer Donor | Acceptor | D:A Ratio | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) |

| pBTTT-C14 | PC₇₁BM | 1:4 | 2.3 | 0.525 | 9.37 | 48 |

Data from a study on poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2,-b]thiophene). stanford.edu

The open-circuit voltage (VOC) of an OPV is a key parameter determining its power conversion efficiency. It is primarily determined by the energy difference between the HOMO of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor.

HOMO Level Control : A primary strategy for increasing VOC is to lower the HOMO energy level of the donor polymer. nih.gov This increases the energy gap between the donor's HOMO and the acceptor's LUMO. The chemical structure of the monomer units used in the polymer synthesis directly influences the resulting HOMO level. By copolymerizing the tetradecyl-bithiophene donor unit with strongly electron-withdrawing acceptor units, it is possible to systematically lower the polymer's HOMO level. nih.govrsc.org For example, designing polymers based on an acceptor-π-acceptor architecture, rather than a traditional donor-acceptor one, has been shown to produce materials with deep HOMO levels (e.g., -5.52 to -5.56 eV), leading to higher VOC. nih.gov This demonstrates that careful molecular design can yield polymers with electronic properties tailored for high-voltage solar cell applications.

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

The monomer this compound serves as a crucial building block for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). The long tetradecyl side chains incorporated into its structure enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing techniques like spin-coating and inkjet printing. Furthermore, the bithiophene core provides a rigid and planar backbone segment that facilitates intermolecular π-π stacking, promoting efficient charge transport. The bromine atoms at the 5 and 5' positions are reactive sites, enabling polymerization through various cross-coupling reactions, such as Suzuki and Stille couplings, to create well-defined polymer architectures.

Emitter Design for High Efficiency and Specific Emission Wavelengths (e.g., Near-Infrared)

The design of emitter materials derived from this compound focuses on tuning the electronic properties of the final conjugated polymer to achieve high efficiency and control the emission wavelength. By copolymerizing this dibrominated monomer with various electron-donating or electron-accepting co-monomers, a "donor-acceptor" (D-A) polymer structure can be created. This approach is fundamental to controlling the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the band gap and the color of the emitted light.

For instance, copolymerization with electron-deficient units can lower the band gap, shifting the emission to longer wavelengths, including the near-infrared (NIR) region. uc.pt NIR-emitting polymers are of significant interest for applications in night-vision displays, optical communications, and biomedical imaging. researchgate.netmdpi.com Research into NIR emitters often involves creating polymers with extensive π-conjugation and strong intramolecular charge transfer character. Three new copolymers based on bay-annulated indigo (BAI) building blocks, which are electron-deficient, were synthesized with thiophene-based donor moieties, resulting in polymers that showed absorption and fluorescence emission in the NIR region. uc.pt Similarly, combining benzothiadiazole (BTD) and benzotriazole (BTZ) moieties has been shown to achieve red-shifted emission into the NIR region. researchgate.net

The choice of co-monomer is critical. For visible light emission, monomers like 9,9-dioctylfluorene can be used. The copolymerization of 5,5'-Dibromo-2,2'-bithiophene with a fluorene-based dioxaborolane, for example, yields the polymer F8T2, which is widely used as a yellow emitter in OLED devices. ossila.com The efficiency of these emitters is also influenced by the polymer's molecular structure, which affects processes like aggregation-caused quenching (ACQ). The bulky side chains on the this compound monomer help to prevent excessive aggregation in the solid state, thereby preserving the emissive properties of the polymer films. uc.pt

Organic Photodetectors (OPDs) and Sensors

Materials derived from this compound are integral to the development of high-performance organic photodetectors (OPDs) and sensors. The inherent semiconducting nature of polythiophenes, combined with the structural benefits conferred by the long alkyl chains, makes these materials suitable for creating the active layer in such devices. The tetradecyl groups promote favorable molecular packing and film morphology, which are essential for efficient charge generation and transport upon light absorption.

Design for High Detectivity and Fast Photoresponse

High detectivity in OPDs requires the active material to have strong light absorption in the desired spectral range, efficient exciton dissociation, and low dark current (the electrical current that flows through the device in the absence of light). Polymers synthesized from this compound can be designed to meet these criteria. By creating bulk-heterojunction (BHJ) blends with suitable acceptor materials (like fullerene derivatives or non-fullerene acceptors), a large interfacial area for charge separation is formed. nih.govrsc.org

The relatively high charge carrier mobility in thiophene-based polymers allows for the fabrication of thicker active layers. rsc.org A thicker film can increase light absorption and significantly reduce dark current density by minimizing leakage pathways, leading to a substantial increase in specific detectivity (D*). rsc.orgrsc.org For example, photodetectors based on nanocomposite thin films of the polymer F8T2 and zinc oxide (ZnO) nanoparticles have achieved a high specific detectivity of 8.45 × 10¹² Jones with a low dark current. ossila.com Similarly, other polymer systems have demonstrated detectivity values exceeding 10¹³ Jones. nih.govrsc.org The fast photoresponse is related to the efficient extraction of photogenerated charges to the electrodes, a process aided by the high mobility of the polymer.

| Polymer System | Max. Detectivity (Jones) | Wavelength (nm) | Dark Current Density | Reference |

|---|---|---|---|---|

| F8T2 / ZnO Nanoparticles | 8.45 × 10¹² | 358 | Low | ossila.com |

| PTB7-Th:COTIC-4F:Y6 | 8.2 × 10¹² | 1060 | Not specified | rsc.org |

| PIDT-TPD:PC₆₁BM | 1.44 × 10¹³ | 610 | 1 nA/cm² | nih.gov |

| PNTT:PC₇₁BM | 4.00 × 10¹³ | 760 | 0.33 nA/cm² | rsc.org |

Application in Chemical and Biological Sensing Platforms

The electronic properties of conjugated polymers derived from bithiophene monomers are sensitive to their local environment, making them excellent candidates for chemical and biological sensors. chemcu.org The introduction of specific functional groups or the inherent interaction of the polymer backbone with analytes can lead to a measurable change in the device's electrical signal, such as current or capacitance.

A key example is the p-channel semiconductor 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), which is synthesized from a 5,5'-Dibromo-2,2'-bithiophene precursor. ossila.com Organic thin-film transistors (OTFTs) using DDFTTF as the active layer have demonstrated the ability to detect various analytes in aqueous solutions. The long alkyl chains on the bithiophene core promote molecular packing and enhance stability in water, a critical feature for biosensing applications. ossila.com These sensors have shown high sensitivity, capable of detecting trinitrobenzene, methylphosphonic acid, cysteine, and glucose at concentrations as low as parts per billion (ppb). ossila.com

Electrochromic Devices

Electrochromic devices change their optical properties (color) in response to an applied electrical voltage. Conjugated polymers synthesized from this compound are highly suitable for these applications due to their ability to undergo reversible redox reactions (oxidation and reduction), which alters their electronic structure and, consequently, their light absorption characteristics. nih.gov The advantages of using these polymers in electrochromic devices include low power consumption, high coloration efficiency, fast switching times, and the potential for a wide range of colors through molecular design. mdpi.com

Design of Neutral Electrochromic Polymers with Tunable Colors

A significant goal in electrochromic research is the development of polymers that are transparent or have a neutral color (like green, brown, or grey) in their uncharged state and become deeply colored upon applying a voltage. This is particularly desirable for applications like smart windows and auto-dimming mirrors. The donor-acceptor (D-A) polymer architecture is a powerful strategy for achieving these properties.

By polymerizing a donor-rich monomer like this compound with an acceptor co-monomer, the resulting polymer can have a tailored band gap that leads to a specific color in its neutral state. For example, a D-A polymer, PBOTT-BTD, synthesized using a thieno[3,2-b]thiophene derivative as the donor and benzo[c] ossila.comrsc.orgpkusz.edu.cnthiadiazole as the acceptor, exhibits a green color in its neutral state and transitions to blue upon oxidation. pkusz.edu.cn This demonstrates the principle of achieving a conversion between two primary colors. The color and contrast of the device can be precisely tuned by selecting different donor and acceptor units, allowing for a full palette of electrochromic materials. The long tetradecyl side chains on the bithiophene monomer also contribute to the processability of the final polymer, enabling the fabrication of uniform, large-area electrochromic films.

| Polymer/Device | Color Change (Neutral → Oxidized) | Transmittance Variation (ΔT) | Coloration Efficiency (η) | Reference |

|---|---|---|---|---|

| PBOTT-BTD | Green → Blue | Desirable | Favorable | pkusz.edu.cn |

| PDCB-DF | Light Yellow → Violet Red | Not specified | Not specified | mdpi.com |

| PDCB-DTC-DF | Not specified | 74.4% at 1230 nm | 365 cm²/C | mdpi.com |

| P(BPBC-co-CDTK)/PEDOT Device | Not specified | 23.9% at 610 nm | 534.4 cm²/C | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis and Processing Methodologies

The synthesis of conjugated polymers has traditionally relied on methods that involve hazardous reagents, significant energy consumption, and the generation of toxic waste. A major future direction is the adoption of green chemistry principles to create more environmentally benign pathways for synthesizing and processing polymers from 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene. nsf.govresolvemass.ca

Key research efforts are focused on:

Greener Polymerization Reactions: A significant advancement is the move towards Direct (Hetero)Arylation Polymerization (DHAP). This method circumvents the need for pre-synthesizing toxic organometallic reagents (like organotin compounds used in Stille coupling) and reduces the number of synthetic steps, making it more atom-efficient. nsf.govnih.gov Research continues to optimize DHAP to produce high-performance electronic materials with fewer defects. researchgate.net Other emerging green methods include aldol polycondensation, which avoids organometallic reagents entirely, and oxidative coupling, which can produce less harmful byproducts like water. rsc.orguri.edu

Sustainable Solvents and Catalysts: Solvents contribute substantially to the chemical waste produced during polymerization. nsf.gov Future research will increasingly explore the use of biomass-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF), as replacements for conventional halogenated solvents. nsf.gov Additionally, efforts are underway to develop more sustainable catalysts to replace precious metals like palladium, or to improve their efficiency and recyclability. nsf.gov

Energy Efficiency: Reducing the energy footprint of polymer synthesis is another critical goal. resolvemass.ca Methodologies like microwave-assisted polymerization can significantly shorten reaction times and lower energy consumption compared to traditional heating methods. resolvemass.ca

| Green Synthesis Strategy | Description | Advantages | Associated Research Focus |

|---|---|---|---|

| Direct (Hetero)Arylation Polymerization (DHAP) | Forms C-C bonds directly between C-H and C-Halogen sites, avoiding organometallic intermediates. | Higher atom economy, fewer synthetic steps, avoids toxic organotin reagents. nih.gov | Optimizing catalysts to prevent side reactions and structural defects. researchgate.net |

| Use of Bio-Derived Solvents | Replacing petroleum-based or halogenated solvents with those derived from renewable biomass (e.g., 2-MeTHF). | Reduced environmental toxicity and improved sustainability. nsf.gov | Ensuring high polymer solubility and performance in greener solvents. |

| Aldol Polycondensation | A polymerization method based on the aldol reaction, which is a facile and green synthetic tool. rsc.org | Can be catalyzed by simple acids and avoids toxic metal catalysts and reagents. rsc.org | Expanding the scope of monomers suitable for this polymerization technique. |

| Energy-Efficient Conditions | Employing methods like microwave-assisted synthesis or photopolymerization. resolvemass.ca | Reduces reaction times and overall energy consumption. resolvemass.ca | Scaling up processes for industrial applications. |

Advanced Supramolecular Assembly and Self-Healing Conjugated Materials

The self-assembly of conjugated polymers is crucial for dictating the performance of electronic devices. The long, flexible tetradecyl side chains of polymers derived from this compound offer unique opportunities for controlling molecular organization through noncovalent interactions.

Controlled Nanostructure Formation: Research into thiophene-based dendrimers and oligomers has shown that molecular shape, size, and intermolecular forces can direct the formation of highly ordered nanostructures, such as 2-D crystals and nanowires. nih.govuh.edu Future work will focus on leveraging the specific length and nature of the tetradecyl chains to precisely control the π-π stacking of the polymer backbones, which is essential for efficient charge transport. researchgate.net The interplay of dipole-dipole interactions and hydrogen bonding can also be used to guide supramolecular assembly. rsc.org

Self-Healing Materials: An exciting frontier is the development of intrinsically stretchable and self-healing semiconducting polymers. researchgate.netacs.org This can be achieved by designing polymer architectures that incorporate dynamic non-covalent bonds (like hydrogen bonds or metal-ligand coordination) into the material. These dynamic crosslinks can break and reform, allowing the material to repair damage and withstand mechanical stress without losing its electronic functionality. researchgate.net For polymers based on the target monomer, this could involve copolymerization with units containing functional groups capable of forming these reversible bonds.

Exploration of New Co-monomers and Heteroatom Incorporations for Enhanced Performance

Copolymerization is a powerful strategy for fine-tuning the optoelectronic properties of conjugated polymers. By reacting this compound with different co-monomers, researchers can precisely control properties like the polymer's band gap, energy levels, and charge carrier mobility.

Novel Co-monomers: A key research avenue is the design and synthesis of new co-monomers to be polymerized with the bithiophene unit. For instance, incorporating electron-deficient building blocks can lower the polymer's energy levels and shift its absorption spectrum, which is vital for applications in organic solar cells and transistors. acs.org

Heteroatom Incorporation: Judiciously substituting carbon atoms with other elements (heteroatoms) in the polymer backbone or side chains is a promising strategy for property tuning. rsc.org Incorporating elements like selenium or tellurium in place of sulfur in the thiophene (B33073) rings can alter the polymer's electronic structure and solid-state packing. rsc.org Furthermore, modifying the alkyl side chains with heteroatoms like oxygen or fluorine can be used to fine-tune the polymer's surface energy without significantly changing its electronic properties, which is important for controlling morphology in blend films. acs.org

| Modification Strategy | Description | Effect on Polymer Properties | Potential Application |

|---|---|---|---|

| Copolymerization with Electron-Deficient Units | Incorporating monomers with strong electron-withdrawing properties into the polymer backbone. | Lowers HOMO/LUMO energy levels, narrows the band gap, can enhance charge mobility. acs.org | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). |

| Backbone Heteroatom Substitution (S → Se, Te) | Replacing the sulfur atoms in the bithiophene core with heavier chalcogens. | Reduces the band gap, increases intermolecular interactions, and can improve charge transport. rsc.org | Near-infrared absorbing devices, high-mobility OFETs. |

| Side-Chain Heteroatom Modification (O, F) | Introducing heteroatoms into the tetradecyl side chains. | Alters surface energy, solubility, and miscibility with other materials in blends. acs.org | Ternary blend solar cells, improved film morphology control. |

| Incorporation of N-B-N Units | Doping the π-conjugated system with heteroatom–boron–heteroatom motifs. | Introduces dipolar traits and unique intermolecular interactions. rsc.org | Sensory materials, advanced optoelectronics. |

Integration with Inorganic Nanomaterials for Hybrid Organic-Inorganic Systems

Combining organic conjugated polymers with inorganic nanomaterials creates hybrid systems that can synergistically merge the properties of both components. frontiersin.org This approach allows for the development of materials with enhanced functionalities that are not achievable with either component alone.

Polymers derived from this compound are excellent candidates for these hybrids due to their processability and semiconducting nature. Future research will explore their integration with various inorganic nanostructures:

Metal Nanoparticles (e.g., Au, Ag): These hybrids can exhibit unique optical properties due to surface plasmon resonance effects and can facilitate photoinduced charge transfer between the polymer and the nanoparticle. uh.edursc.org

Semiconductor Quantum Dots (e.g., CdSe, SnO₂): Combining the polymer with quantum dots can improve light harvesting in photovoltaic devices through energy transfer mechanisms. uh.edursc.orgmdpi.com Such nanocomposites have shown potential for superior thermal stability and electrical conductivity. mdpi.com

Graphene and Carbon Nanotubes: Integrating with carbon-based nanomaterials can significantly enhance the mechanical stability and electrical conductivity of the resulting composite films. mdpi.com

These hybrid materials are synthesized through methods like ligand exchange or direct-capping, where the polymer or its precursor acts as a surfactant to stabilize the inorganic nanoparticles. uh.edursc.org The resulting systems have potential applications in photovoltaics, sensors, and thermoelectric devices. uh.edumdpi.com

Strategies for Minimizing Structural Defects in Polymerization for Improved Device Performance

The performance of conjugated polymer-based devices is highly sensitive to the structural purity of the polymer chains. rsc.orgrsc.org Structural defects, such as regio-random couplings (head-to-head or tail-to-tail linkages instead of the desired head-to-tail), homocoupling, or branching, can disrupt the π-conjugation along the polymer backbone, hindering charge transport and degrading device efficiency. nih.govresearchgate.net

For polymers made from substituted bithiophenes, ensuring regioregularity is paramount. Future research will focus on refining polymerization techniques to achieve near-perfect structural control:

Optimizing DHAP Conditions: While DHAP is a greener alternative, it can be prone to defects if not carefully controlled. researchgate.net Research is focused on developing new catalyst systems, ligands, and additives to suppress unwanted side reactions like homocoupling and β-branching, leading to more structurally regular polymers. acs.org

Catalyst-Transfer Polycondensation: Methods like Kumada catalyst-transfer polycondensation offer a high degree of control over polymer chain growth, yielding well-defined, low-polydispersity polymers with high regioregularity. nih.gov Continued development of these "living" polymerization techniques is crucial.

Advanced Characterization: Identifying and quantifying defects is essential for improving synthesis. The use of advanced analytical techniques, such as high-resolution NMR spectroscopy and MALDI-TOF mass spectrometry, will be critical in correlating synthetic conditions with polymer quality and, ultimately, device performance. acs.org

By minimizing these structural defects, researchers can unlock the full electronic potential of polymers derived from this compound, leading to more efficient and reliable organic electronic devices. rsc.org

Q & A

Q. Intermediate Characterization :

- NMR Spectroscopy : Confirm bromination success via disappearance of thiophene β-proton signals (δ ~6.9 ppm) and alkyl chain integration in ¹H/¹³C NMR .

- Mass Spectrometry : Validate molecular weight (expected Mₙ = ~885.12 g/mol for C₄₈H₈₄Br₂S₂) using ESI-MS or MALDI-TOF .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve the crystal structure to confirm regioselectivity of bromine and alkyl chain orientation. Similar dihydrofuran derivatives (e.g., C₂₈H₂₀Br₂O) have been resolved using this method .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; long alkyl chains (tetradecyl) typically degrade above 250°C, while the bithiophene core remains stable up to 300°C .

- UV-Vis and Cyclic Voltammetry : Compare absorption maxima (λₘₐₘ ~350–400 nm for alkylated bithiophenes) and redox potentials to validate electronic structure .

Advanced: How do alkyl chain length and substitution patterns (e.g., ditetradecyl vs. dihexyl) influence optoelectronic properties?

Methodological Answer:

- Steric Effects : Longer chains (e.g., tetradecyl vs. hexyl) reduce crystallinity, enhancing solubility in nonpolar solvents (e.g., toluene, chloroform) but may hinder π-π stacking in thin films .

- Electronic Modulation : Alkyl chains donate electron density via inductive effects, raising HOMO levels by ~0.2–0.3 eV compared to unsubstituted analogs. Compare DFT calculations with experimental CV data .

Q. Table 1: Comparative Properties of Alkylated Bithiophene Derivatives

Advanced: How can researchers resolve contradictions in reported synthetic yields for alkylated bithiophenes?

Methodological Answer:

Contradictions often arise from:

- Reaction Conditions : Optimize temperature (80–120°C for alkylation) and catalyst loading (5–10 mol% Pd for cross-coupling). Lower yields (<50%) may indicate side reactions (e.g., debromination) .

- Purification Challenges : Use column chromatography with hexane/ethyl acetate (20:1) to separate unreacted alkyl halides. For persistent impurities, employ recrystallization in ethanol .

Advanced: What strategies mitigate oxidative degradation during device fabrication using this compound?

Methodological Answer:

- Inert Atmosphere Processing : Handle the compound under nitrogen/argon during spin-coating or thermal evaporation to prevent bromine loss or thiophene ring oxidation .

- Additive Stabilization : Incorporate antioxidants (e.g., BHT) at 1–2 wt% in polymer blends to suppress radical formation .

Basic: How should researchers validate purity for publication-quality samples?

Methodological Answer:

- HPLC Analysis : Use a C18 column with acetonitrile/water (90:10) mobile phase; purity ≥99% should show a single peak (retention time ~8–10 min) .

- Elemental Analysis : Match experimental C/H/Br/S percentages with theoretical values (e.g., C: 64.8%, H: 9.6% for C₄₈H₈₄Br₂S₂) .

Advanced: What computational tools predict the charge transport properties of this compound in organic semiconductors?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model HOMO/LUMO levels and reorganization energy (λ). Compare with experimental mobility data from space-charge-limited current (SCLC) measurements .

- Molecular Dynamics (MD) : Simulate thin-film morphology with GROMACS to correlate alkyl chain packing with hole mobility (µₕ ~10⁻³ cm²/Vs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.